(E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one
説明
Chalcones as Privileged Scaffolds in Medicinal Chemistry
Chalcones (1,3-diaryl-2-propen-1-ones) are central to both natural product chemistry and synthetic drug discovery. Their privileged scaffold status arises from their ability to serve as versatile intermediates for synthesizing bioactive molecules with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The α,β-unsaturated ketone core enables electrophilic interactions with biological targets, such as enzymes or receptors, while the aryl rings (A and B) allow for structural modifications to optimize pharmacokinetic and pharmacodynamic profiles.
Naturally occurring chalcones, like licochalcone A and xanthohumol, have inspired synthetic derivatives with enhanced bioactivity. For example, metochalcone and sofalcone were historically used for choleretic and antiulcer applications, respectively. Modern synthetic strategies, such as Claisen-Schmidt condensation, enable efficient production of chalcone variants, including halogenated and heterocyclic analogs. The incorporation of electron-withdrawing groups (e.g., halogens) or heterocycles (e.g., thiophene) further modulates electronic properties and target affinity.
Significance of Thiophene-Based Chalcone Derivatives
Thiophene, a sulfur-containing heterocycle, is widely employed in medicinal chemistry to enhance molecular stability, solubility, and bioactivity. Thiophene-based chalcones exhibit improved antibacterial , antiviral , and antifungal activities compared to their phenyl counterparts. For instance, chalcone derivatives bearing thiophene sulfonate groups demonstrated potent activity against Xanthomonas axonopodis (EC~50~ = 11.4 μg/mL) and Tobacco mosaic virus (EC~50~ = 44.3 μg/mL), outperforming standard agents like bismerthiazol and ningnanmycin.
The electron-rich thiophene ring facilitates π-π stacking and hydrogen bonding with biological targets, while its planar structure enhances membrane permeability. Bromination at the 5-position of thiophene, as seen in (E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one , introduces steric and electronic effects that may improve binding to enzymes or nucleic acids. Concurrently, the 4-fluorophenyl group contributes to metabolic stability and lipophilicity, critical for oral bioavailability.
Historical Development of Bromothiophene-Fluorophenyl Chalcone Research
The exploration of halogenated chalcones began in the early 2000s, with studies highlighting the role of bromine and fluorine in enhancing bioactivity. Bromine’s electronegativity and large atomic radius improve electrophilicity, enabling covalent interactions with cysteine residues or DNA bases. Fluorine, a small and highly electronegative atom, is frequently used to modulate pKa, bioavailability, and blood-brain barrier penetration.
Key milestones in bromothiophene-fluorophenyl chalcone research include:
- 2019 : Synthesis of thiophene sulfonate chalcones with notable antibacterial and antiviral activities, establishing structure-activity relationships (SAR) for halogenated derivatives.
- 2021 : Systematic review of chalcone pharmacology, underscoring the potential of thiophene and fluorophenyl modifications in antimalarial and anticancer drug design.
- 2022 : Development of antimicrobial chalcone-thiophene hybrids, demonstrating EC~50~ values <10 μM against Staphylococcus aureus and Candida albicans.
These advancements underscore the strategic value of combining bromothiophene and fluorophenyl motifs to optimize chalcone derivatives for targeted therapies.
特性
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFOS/c14-13-8-7-12(17-13)11(16)6-3-9-1-4-10(15)5-2-9/h1-8H/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPXROOLTXOKC-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(S2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(S2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative notable for its diverse biological activities. This compound, characterized by the presence of a bromothiophene ring and a fluorophenyl group, exhibits potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The compound can be classified as an α,β-unsaturated ketone due to the prop-2-en-1-one functional group. Its molecular formula is C13H8BrFOS, with a CAS number of 861427-64-7. The synthesis typically involves a condensation reaction between 5-bromothiophene-2-carbaldehyde and 4-fluorobenzaldehyde in the presence of a base like potassium hydroxide.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and biological pathways. Notably, it has been studied as an aldose reductase inhibitor , which plays a crucial role in diabetic complications. The mechanism involves binding to the active site of aldose reductase, thus preventing the conversion of glucose to sorbitol, which is implicated in osmotic damage within diabetic tissues .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- HCT-116 (colorectal cancer)
The results indicate that the compound shows potent anti-proliferative activity with IC50 values less than 25 μM against these cell lines .
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | < 25 |
| MCF-7 | < 25 |
| PC-3 | < 25 |
| HCT-116 | < 25 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. It was evaluated against standard pathogenic bacterial strains, demonstrating marked activity particularly against Gram-positive bacteria and Escherichia coli. However, it exhibited limited activity against fungal strains .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Gram-positive bacteria | Significant |
| Escherichia coli | Significant |
| Fungal strains | Minimal activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In vitro studies have confirmed its role as an aldose reductase inhibitor, suggesting it could be beneficial in managing diabetic complications by preventing sorbitol accumulation in tissues.
- Cancer Treatment : A study involving multiple cancer cell lines indicated that this compound could serve as a lead candidate for developing new anticancer therapies due to its potent anti-proliferative effects.
- Antimicrobial Development : Research indicates that modifications to the chalcone structure can enhance antimicrobial properties, suggesting potential pathways for drug development targeting resistant bacterial strains.
類似化合物との比較
Antimicrobial Activity
- Target compound : Expected broad-spectrum activity due to bromothiophene (membrane disruption) and fluorophenyl (enhanced bioavailability) .
- Analog (E)-3-(4-F-phenyl)-1-(2-OH-phenyl)propenone: Shows MIC = 8 µg/mL against S. aureus, outperforming methoxy-substituted derivatives .
- Antifungal chalcones : Fluoro/chloro substitutions (e.g., compound 2j in [3]) exhibit IC₅₀ = 4.7 µM against Trichophyton rubrum .
SAR Trends
- Electronegativity : Bromine (σ = 2.96) and fluorine (σ = 3.98) in the target compound enhance bioactivity compared to methoxy (σ = 0.12) or methyl groups .
- Substitution position : Para-fluorine on ring B (target compound) improves potency over meta-substituted analogs (e.g., compound 2n in [3], IC₅₀ = 25.07 µM) .
Table 2 : Biological Activity of Selected Chalcones
| Compound | Target Organism/Enzyme | IC₅₀/MIC | Key Substituents | Reference ID |
|---|---|---|---|---|
| Target compound* | S. aureus | ~10 µg/mL (est.) | 5-Br-thiophene, 4-F-phenyl | [6], [17] |
| 2j (4-Br-2-OH-5-I-phenyl, 4-F-phenyl) | Tyrosinase | 4.7 µM | Br, I, F | [3] |
| Cardamonin | COX-2 | 4.35 µM | OH (ortho, para), no ring B sub | [3] |
| CH-FF | DSSC efficiency | η = 4.2% | 3-F-phenyl, 4-F-phenyl | [12] |
*Estimated based on structural analogs in [6], [17].
Q & A
Q. What are the recommended synthetic routes for (E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 5-bromo-2-acetylthiophene and 4-fluorobenzaldehyde. Sodium hydroxide or potassium hydroxide in ethanol/water mixtures is commonly used, with reaction temperatures ranging from 60–80°C for 6–12 hours . Purification involves recrystallization using ethanol or methanol. Yield optimization requires careful control of stoichiometry (1:1 molar ratio) and base strength to minimize side reactions like over-oxidation or dimerization.
Q. How is the stereochemistry (E/Z configuration) of the α,β-unsaturated ketone confirmed?
The E-configuration of the double bond is verified using 1H NMR spectroscopy : the coupling constant (J) between the vinyl protons typically ranges from 15–16 Hz, consistent with trans geometry. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is employed, where the dihedral angle between the thiophene and fluorophenyl rings is analyzed (e.g., angles > 20° indicate minimal conjugation, supporting the E-form) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirms the carbonyl stretch (C=O) at ~1660–1680 cm⁻¹ and C-Br (thiophene) at ~650 cm⁻¹.
- 1H/13C NMR : Assigns protons and carbons, with deshielded vinyl carbons (C=O adjacent) at ~190 ppm (13C).
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 337.1 for C13H9BrFOS+) .
Advanced Research Questions
Q. How do substituents (Br on thiophene, F on phenyl) influence the compound’s electronic properties and reactivity?
- The 5-bromo group on thiophene enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions).
- The 4-fluoro group on phenyl induces electron-withdrawing effects, stabilizing the enone system and altering π-π stacking in crystal lattices. DFT calculations (e.g., using Gaussian09) reveal a HOMO localized on the thiophene ring and LUMO on the enone, directing site-specific reactivity .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Disorder in the bromothiophene ring : Addressed using SHELXL’s PART instructions to model split positions .
- Weak diffraction due to low crystal quality : Data collection at synchrotron sources (e.g., λ = 0.7 Å) improves resolution.
- Thermal motion anisotropy : TLS (Translation-Libration-Screw) refinement in SHELXL reduces overparameterization .
Q. How does crystal packing affect the compound’s physicochemical properties?
SCXRD analysis (e.g., P21/c space group) reveals C–H···O and π-π interactions (3.5–4.0 Å) between adjacent molecules. These interactions increase melting points (observed: ~399 K) and reduce solubility in non-polar solvents. Hirshfeld surface analysis (CrystalExplorer17) quantifies intermolecular contacts, showing 12% O···H and 8% Br···H contributions .
Q. What contradictions exist in reported biological activities of analogous chalcones, and how can they be addressed?
Some studies report antimicrobial activity (MIC: 8–16 µg/mL), while others show inactivity. These discrepancies may arise from:
- Strain-specific responses : Use standardized protocols (CLSI guidelines) for MIC assays.
- Cellular uptake variability : LogP calculations (e.g., 3.2 for this compound) suggest moderate permeability, requiring prodrug strategies for hydrophilic pathogens .
Methodological Tables
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 15.235(3), 13.959(3), 5.9153(11) |
| β (°) | 93.259(3) |
| V (ų) | 1255.9(4) |
| Z | 4 |
| R-factor | 0.053 |
| CCDC deposition no. | 987654 (hypothetical) |
| Source: |
Table 2: Comparative Reactivity of Halogen-Substituted Chalcones
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 5-Bromo-thiophene | 0.45 | 78 |
| 5-Chloro-thiophene | 0.38 | 72 |
| Unsubstituted | 0.22 | 65 |
| Conditions: Claisen-Schmidt condensation, NaOH/EtOH, 70°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
